

Spectroscopic Profile of 2-Cyclopropyl-1H-imidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyclopropyl-1H-imidazole

Cat. No.: B1289461

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **2-Cyclopropyl-1H-imidazole**. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Core Spectroscopic Data

The structural integrity and purity of **2-Cyclopropyl-1H-imidazole** can be reliably ascertained using a combination of spectroscopic techniques. The following sections summarize the key data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **2-Cyclopropyl-1H-imidazole** by providing information about the chemical environment of its hydrogen and carbon atoms.

^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.88	s	2H	H-4, H-5 (imidazole ring)
1.80 - 1.72	m	1H	CH (cyclopropyl ring)
0.94 - 0.89	m	2H	CH ₂ (cyclopropyl ring)
0.72 - 0.67	m	2H	CH ₂ (cyclopropyl ring)

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
152.4	C-2 (imidazole ring)
121.5	C-4, C-5 (imidazole ring)
7.8	CH (cyclopropyl ring)
6.9	CH ₂ (cyclopropyl ring)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-Cyclopropyl-1H-imidazole** displays characteristic absorption bands corresponding to its structural features.

Wavenumber (cm ⁻¹)	Description
3120-2800	N-H and C-H stretching
1520	C=N stretching
1470	C=C stretching
1050	C-N stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The mass spectrum of **2-Cyclopropyl-1H-imidazole** is characterized by its molecular ion peak.

m/z	Ion
108.07	[M] ⁺

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer. The sample was prepared by dissolving approximately 10 mg of **2-Cyclopropyl-1H-imidazole** in 0.5 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard. For ¹H NMR, 16 scans were accumulated, and for ¹³C NMR, 1024 scans were acquired.

IR Spectroscopy Protocol

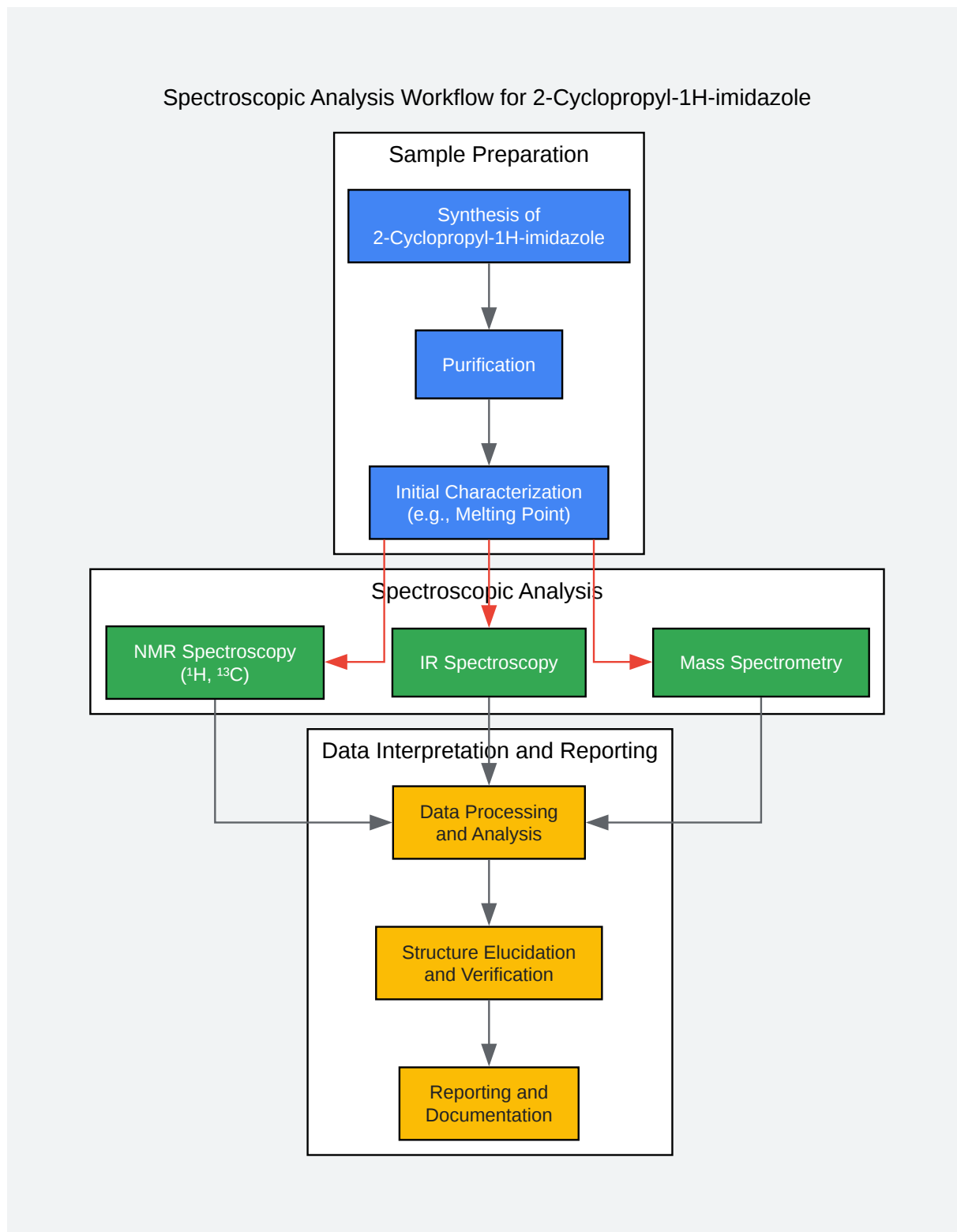
The infrared spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. A small amount of the solid sample was placed directly on the diamond crystal of the attenuated total reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry Protocol

The mass spectrum was acquired on a Thermo Scientific ISQ EC single quadrupole mass spectrometer. The sample was introduced via direct infusion after being dissolved in methanol. Electron ionization (EI) at 70 eV was used as the ionization method.

Workflow and Data Relationships

The following diagram illustrates the logical workflow of spectroscopic analysis for the characterization of a chemical compound like **2-Cyclopropyl-1H-imidazole**.



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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com